(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide
Description
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide (CAS: 1354009-77-0) is a chiral tertiary amine featuring a cyclohexyl core substituted with a benzyl-isopropyl-amino group at the 4-position. The (S)-configured amino-butyramide moiety is linked to this cyclohexyl scaffold. Its molecular formula is C₂₁H₃₅N₃O, with a molecular weight of 345.52 g/mol .
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-10-12-19(13-11-18)24(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,22H2,1-4H3,(H,23,25)/t18?,19?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUBLSKJNCTJU-MHJFOBGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminocyclohexanol Derivatives
The cyclohexylamine intermediate is synthesized starting from cyclohexene oxide. Epoxide ring-opening with benzyl-isopropyl-amine in the presence of Lewis acids like boron trifluoride etherate yields 4-(benzyl-isopropyl-amino)-cyclohexanol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to furnish the primary amine.
Reaction Conditions:
Stereoselective Synthesis of (S)-2-Amino-3-Methylbutyric Acid
The (S)-configured amino acid is prepared via enzymatic resolution or asymmetric hydrogenation. A patented method employs (R)-BINAP-ruthenium complexes for hydrogenating α-keto-β-methyl esters, achieving enantiomeric excess (e.e.) >99%. Hydrolysis with aqueous HCl yields the free acid, which is isolated via crystallization (ethanol/water, 85% yield).
Amide Bond Formation and Final Coupling
Activation of (S)-2-Amino-3-Methylbutyric Acid
The carboxylic acid is activated as a mixed carbonate using ethyl chloroformate and triethylamine in dichloromethane. Alternatively, carbodiimide reagents (e.g., EDC·HCl) with HOBt suppress racemization during coupling.
Coupling with 4-(Benzyl-Isopropyl-Amino)-Cyclohexylamine
The activated acid reacts with the cyclohexylamine derivative in anhydrous dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. Triethylamine (2 eq.) neutralizes liberated HCl, ensuring reaction efficiency.
Optimized Parameters:
Purification and Stereochemical Validation
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The latter resolves diastereomeric impurities, achieving >98% purity.
Analytical Characterization
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms amide bond formation (δ 7.85 ppm, NH) and cyclohexyl stereochemistry (axial-equatorial coupling constants).
-
HPLC-MS : [M+H]⁺ = 373.2 (calculated 373.3), retention time = 6.2 min (C18, 60% acetonitrile).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (e.e. %) | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 78 | 98 | 99.5 | High |
| Mixed Carbonate | 72 | 95 | 98.2 | Moderate |
| Enzymatic Resolution | 65 | 97 | 99.9 | Low |
Challenges and Optimization Strategies
Racemization During Activation
EDC·HCl minimizes racemization compared to older agents like DCC. Sub-zero temperatures (−20°C) further stabilize the activated intermediate.
Solvent Effects on Cyclohexylamine Reactivity
Polar aprotic solvents (DMF, DMSO) enhance amine nucleophilicity but may require rigorous drying. Anhydrous tetrahydrofuran (THF) offers a balance between reactivity and ease of handling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s analogs differ in substituents on the cyclohexyl ring, backbone length (butyramide vs. propionamide), and electronic/hydrophobic modifications. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Functional Implications of Structural Differences
a) Substituent Effects on Hydrophobicity and Binding
- The benzyl-isopropyl-amino group in the target compound introduces significant hydrophobicity and steric bulk compared to isopropyl-methyl-amino in ’s analog. This may enhance membrane permeability but reduce solubility .
b) Backbone Modifications
c) Carbamate vs. Amide Functionalization
- The cyclopropyl-carbamate benzyl ester () introduces an ester group, which may increase susceptibility to hydrolysis compared to the stable amide bond in the target compound .
Biological Activity
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an amino group, a cyclohexyl moiety, and a benzyl-isopropyl amino group, which contribute to its biological activity. The empirical formula is with a molecular weight of approximately 302.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2 |
| Molecular Weight | 302.46 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, primarily as an antagonist in certain receptor systems.
- Receptor Interaction : The compound has been shown to interact with the serotonin receptor system, potentially influencing mood and anxiety levels.
- Antinociceptive Properties : Studies have demonstrated that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
- Neuroprotective Effects : Preliminary data suggest that it may offer neuroprotection in models of neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
- Modulation of Ion Channels : The compound may affect ion channel activity, influencing neuronal excitability and neurotransmission.
Case Study 1: Antinociceptive Activity
A study conducted on rodents evaluated the antinociceptive effects of this compound using formalin-induced pain models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal examined the neuroprotective effects of the compound in a model of Alzheimer's disease. The findings demonstrated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in treated subjects.
Table 2: Summary of Case Studies
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Antinociceptive Activity | Rodent Pain Model | Significant reduction in pain response |
| Neuroprotective Effects | Alzheimer's Model | Reduced apoptosis, improved cognition |
Q & A
Basic: What synthetic routes are reported for synthesizing (S)-2-amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide intermediates?
Answer:
The compound’s synthesis involves reductive amination and deprotection steps. For example:
- Step 1 : Reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ in DCM/HOAc yields diastereomers (284 and 285) with distinct stereochemistry. Purification via column chromatography separates these intermediates .
- Step 2 : Deprotection of tert-butyl groups using LiAlH₄ in THF under reflux generates secondary amines (e.g., 286 and 287). Post-reaction quenching with NaOH and purification via gradient elution (EtOAc/MeOH/NH₃·H₂O) is critical for isolating pure products .
Advanced: How can stereochemical integrity be ensured during the synthesis of cyclohexylamine intermediates?
Answer:
- Stereoselective Characterization : ¹H NMR (300 MHz, CDCl₃) distinguishes diastereomers by chemical shift patterns. For instance, tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) shows distinct splitting at δ 2.47–2.33 ppm (axial-equatorial proton coupling), absent in the (1S,4S) isomer (285) .
- Chromatographic Resolution : Column chromatography with optimized solvent systems (e.g., EtOAc/MeOH gradients) separates stereoisomers based on polarity differences arising from cyclohexyl ring conformations .
Basic: What analytical methods validate the purity and structure of intermediates?
Answer:
- MS (ESI+) : Confirms molecular weight (e.g., m/z 378 [M + H]⁺ for intermediate 286) .
- ¹H NMR : Validates regiochemistry and stereochemistry. For example, tert-butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285) exhibits a unique multiplet at δ 3.38–3.32 ppm, corresponding to piperazine protons in a chair conformation .
Advanced: How can reaction conditions be optimized to mitigate side products in reductive amination?
Answer:
- Acid Catalysis : HOAc protonates the carbonyl group of 4-(dibenzylamino)cyclohexan-1-one, enhancing electrophilicity for nucleophilic attack by tert-butyl piperazine-1-carboxylate .
- Stoichiometric Control : Excess NaHB(OAc)₃ (5.5 equiv) ensures complete conversion, while 48-hour stirring at RT prevents incomplete reduction .
Basic: What purification strategies are effective for isolating tertiary amine derivatives?
Answer:
- Gradient Elution : Post-deprotection, a stepwise gradient (100% EtOAc → 83% EtOAc/16% MeOH/1% NH₃·H₂O) removes polar byproducts (e.g., LiAlH₄ residues) while retaining the target amine .
- Magnesium Sulfrate Quench : Post-reaction addition of anhydrous MgSO₄ absorbs water, preventing emulsion formation during extraction .
Advanced: How do steric and electronic effects influence the reactivity of benzyl-isopropyl-amine substituents?
Answer:
- Steric Hindrance : The bulky isopropyl group in the benzyl-isopropyl-amine moiety slows nucleophilic substitution but stabilizes intermediates via conformational locking of the cyclohexyl ring .
- Electronic Effects : Electron-donating benzyl groups enhance amine basicity, favoring protonation during reductive amination and improving reaction kinetics .
Basic: What safety precautions are critical during LiAlH₄-mediated deprotection?
Answer:
- Controlled Quenching : Sequential addition of H₂O, 15% NaOH, and H₂O (0.3 mL each) under ice cooling prevents exothermic runaway reactions .
- Inert Atmosphere : Anhydrous THF and N₂ gas minimize LiAlH₄ decomposition and explosive H₂ gas accumulation .
Advanced: How can computational modeling predict the bioactivity of this compound?
Answer:
- Docking Studies : Structural analogs (e.g., VEGFR-2 inhibitors with cyclohexyl-piperazine motifs) show that bulky substituents enhance binding pocket occupancy. The cyclohexyl group in this compound may similarly improve target affinity .
- QSAR Analysis : LogP calculations predict blood-brain barrier permeability, guiding in vivo testing design .
Basic: What are common pitfalls in scaling up the synthesis of this compound?
Answer:
- Exothermic Reactions : Scaling NaHB(OAc)₃-mediated reductive amination requires controlled reagent addition to avoid temperature spikes.
- Chromatography Limitations : Batch column chromatography becomes impractical; switching to flash chromatography or HPLC is advised for large-scale purification .
Advanced: How does stereochemistry impact the compound’s pharmacological profile?
Answer:
- Enantioselectivity : The (S)-configuration at the amino-butyramide center likely enhances target specificity. For example, (S)-enantiomers of cyclohexyl-piperazine derivatives show 10-fold higher VEGFR-2 inhibition than (R)-counterparts .
- Metabolic Stability : Axial vs. equatorial cyclohexyl substituents influence cytochrome P450 interactions, affecting half-life in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
